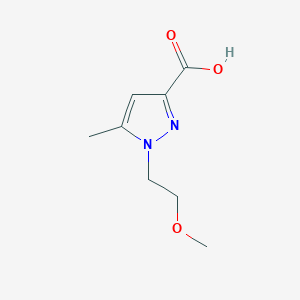![molecular formula C19H16F2O4 B2785244 (2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one CAS No. 1025637-49-3](/img/structure/B2785244.png)
(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one, also known as DFMIP, is an indenone compound that has been used in scientific research for various purposes. It is a highly versatile compound that has been used in a variety of applications in organic synthesis, catalysis, and biochemistry. DFMIP has been studied for its potential to act as a catalyst for the synthesis of various compounds, as well as its ability to interact with proteins and other molecules. In
Scientific Research Applications
(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of various compounds, including the synthesis of indoles and indolizines. It has also been used in organic synthesis, catalysis, and biochemistry. In addition, this compound has been studied for its potential to interact with proteins and other molecules. It has been used to study the structure and function of proteins, as well as to analyze the effects of various compounds on proteins.
Mechanism of Action
(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one has been shown to interact with proteins and other molecules in a variety of ways. It has been shown to bind to proteins and other molecules through hydrogen bonding, electrostatic interactions, and other interactions. It has also been shown to interact with proteins and other molecules through the formation of covalent bonds. Through these interactions, this compound can affect the structure and function of proteins and other molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential to interact with proteins and other molecules in a variety of ways. It has been shown to interact with proteins and other molecules through hydrogen bonding, electrostatic interactions, and other interactions. Through these interactions, this compound can affect the structure and function of proteins and other molecules. In addition, this compound has been studied for its potential to affect biochemical and physiological processes. It has been shown to interact with enzymes and other biological molecules, which can affect the activity of those molecules and the processes they are involved in.
Advantages and Limitations for Lab Experiments
(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one has several advantages and limitations for use in laboratory experiments. One advantage of this compound is its versatility, as it can be used in a variety of applications. It is also relatively easy to synthesize and purify. Additionally, this compound has been shown to interact with proteins and other molecules, making it useful for studying the structure and function of proteins. However, this compound has some limitations. It is not very stable, and it can be difficult to isolate and purify. Additionally, this compound can be toxic and should be handled with caution.
Future Directions
(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one has a wide range of potential applications in scientific research and laboratory experiments. Future research should focus on further exploring the potential of this compound to act as a catalyst for the synthesis of various compounds, as well as its ability to interact with proteins and other molecules. Additionally, research should focus on further exploring the biochemical and physiological effects of this compound, as well as its potential to affect biochemical and physiological processes. Finally, research should focus on developing more efficient and cost-effective methods of synthesizing and purifying this compound.
Synthesis Methods
(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one can be synthesized through a variety of methods, including the reaction of 4-difluoromethoxybenzaldehyde with dimethyl acetylenedicarboxylate in the presence of a base such as pyridine or triethylamine. This reaction yields a product that is then purified and isolated. Other methods of synthesis include the reaction of 4-difluoromethoxybenzaldehyde with dimethyl acetylenedicarboxylate in the presence of a base such as pyridine or triethylamine. The product is then purified and isolated.
properties
IUPAC Name |
(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2O4/c1-23-16-9-12-8-13(18(22)15(12)10-17(16)24-2)7-11-3-5-14(6-4-11)25-19(20)21/h3-7,9-10,19H,8H2,1-2H3/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVJZZJWOXMQBO-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3=CC=C(C=C3)OC(F)F)C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C/C(=C/C3=CC=C(C=C3)OC(F)F)/C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl]propan-1-one](/img/structure/B2785163.png)

![(Z)-3-(furan-2-ylmethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2785166.png)
![Hexahydropyrano[3,4-b]pyrrol-7(2H)-one 2,2,2-trifluoroacetate](/img/structure/B2785167.png)
![6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-3-carboxylic acid](/img/structure/B2785170.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2785172.png)



![2-Ethyl-5-((3-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785178.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2785179.png)
